9-Hydroxy Prednisolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

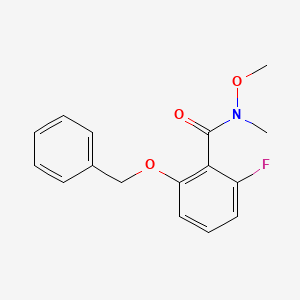

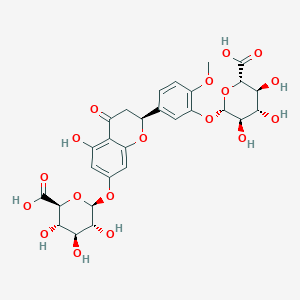

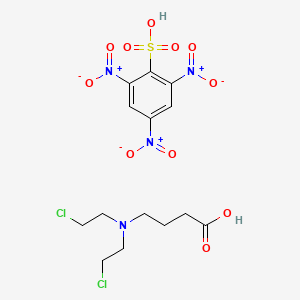

9-Hydroxy Prednisolone is a derivative of prednisolone, a synthetic adrenal corticosteroid drug widely used in the treatment of inflammatory and autoimmune conditions . Prednisolone itself is known for its anti-inflammatory and immunosuppressive properties, making it a valuable compound in medical treatments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy Prednisolone typically involves the microbial transformation of prednisolone. One such method utilizes the microorganism Streptomyces roseochromogenes TS79, which converts prednisolone to 20β-hydroxy prednisolone under optimized conditions . The reaction parameters include dissolving prednisolone in dimethyl sulfoxide (DMSO) and incubating with the microorganism in a pre-culture fermentation medium containing magnesium sulfate (MgSO₄) for 24 hours .

Industrial Production Methods: Industrial production of corticosteroids, including prednisolone derivatives, often starts with diosgenin, a steroid sapogenin extracted from plants . The process involves a combination of chemical and biotechnological steps, including hydroxylation and dehydrogenation reactions, to produce the desired corticosteroid .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Hydroxy Prednisolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Conversion of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) in anhydrous conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of prednisolone, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

9-Hydroxy Prednisolone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other corticosteroids and steroid derivatives.

Biology: Studied for its effects on cellular processes and gene expression.

Wirkmechanismus

The mechanism of action of 9-Hydroxy Prednisolone involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound exerts its effects through multiple downstream pathways, ultimately resulting in anti-inflammatory and immunosuppressive outcomes .

Vergleich Mit ähnlichen Verbindungen

Prednisolone: The parent compound, widely used for its anti-inflammatory properties.

Methylprednisolone: A methylated derivative with enhanced anti-inflammatory potency.

Dexamethasone: A fluorinated derivative with a longer duration of action and higher potency.

Uniqueness of 9-Hydroxy Prednisolone: The addition of a hydroxyl group at the 9th position distinguishes this compound from its counterparts, potentially enhancing its biological activity and therapeutic applications . This unique modification may offer advantages in specific medical conditions and research applications.

Eigenschaften

Molekularformel |

C21H28O5 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(8S,9R,10S,13S,14S,17R)-9,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O5/c1-18-7-5-14(23)11-13(18)3-4-16-15-6-8-21(26,17(24)12-22)19(15,2)9-10-20(16,18)25/h5,7,11,15-16,22,25-26H,3-4,6,8-10,12H2,1-2H3/t15-,16-,18-,19-,20+,21-/m0/s1 |

InChI-Schlüssel |

JMZWEDDWFWVQMK-NTLOSGPDSA-N |

Isomerische SMILES |

C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)O |

Kanonische SMILES |

CC12CCC3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)

![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)